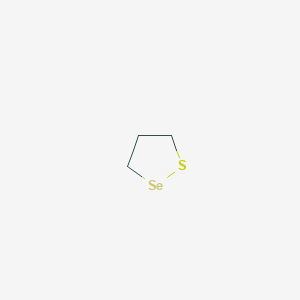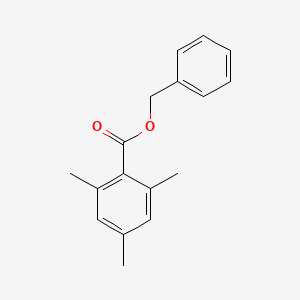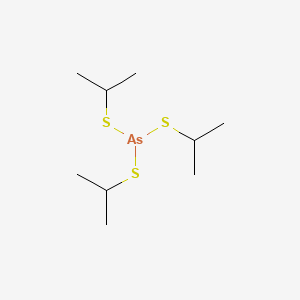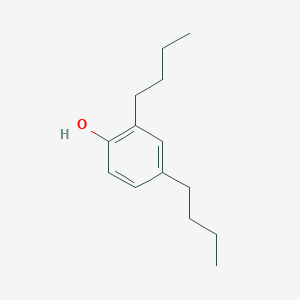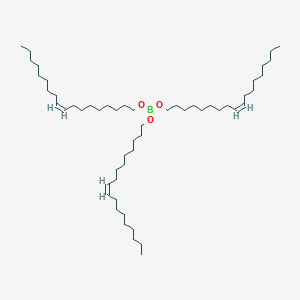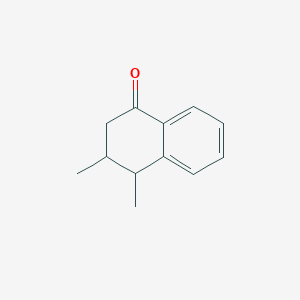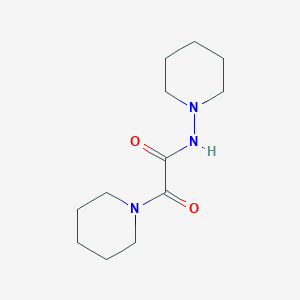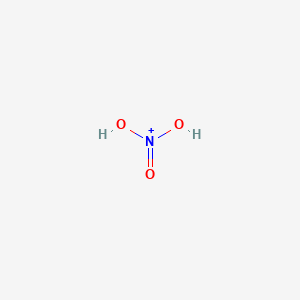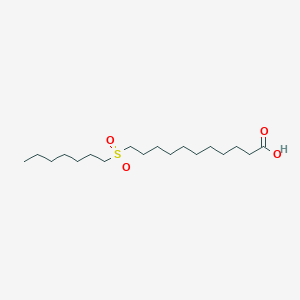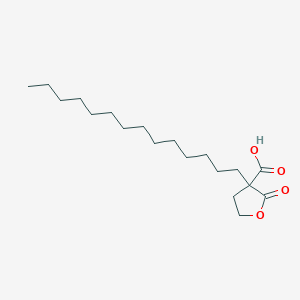![molecular formula C10H13FN2 B14737724 2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine CAS No. 5757-96-0](/img/structure/B14737724.png)
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine is an organic compound with the molecular formula C10H13FN2 It is a derivative of hydrazine, characterized by the presence of a fluorophenyl group and a dimethylhydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine typically involves the condensation of 4-fluoroacetophenone with 1,1-dimethylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic receptors, while the hydrazine moiety can form reactive intermediates that participate in various biochemical pathways. These interactions can lead to the modulation of biological activities, making the compound of interest in pharmacological research.
類似化合物との比較
Similar Compounds
- 2-[1-(4-Fluorophenyl)ethylidene]hydrazinecarbothioamide
- N’-(1-(4-Fluorophenyl)ethylidene)-2-thiophenecarbohydrazide
Comparison
2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine is unique due to the presence of the dimethylhydrazine moiety, which imparts distinct chemical properties compared to other similar compounds
特性
CAS番号 |
5757-96-0 |
|---|---|
分子式 |
C10H13FN2 |
分子量 |
180.22 g/mol |
IUPAC名 |
N-[1-(4-fluorophenyl)ethylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C10H13FN2/c1-8(12-13(2)3)9-4-6-10(11)7-5-9/h4-7H,1-3H3 |
InChIキー |
OARPCZQIXBAAAW-UHFFFAOYSA-N |
正規SMILES |
CC(=NN(C)C)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)

![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
